5-Methylquinoline-8-carboxylic acid
Overview
Description
5-Methylquinoline-8-carboxylic acid is an organic compound with the molecular formula C11H9NO2 It belongs to the quinoline family, which is characterized by a fused ring structure consisting of a benzene ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylquinoline-8-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with 5-methylquinoline.
Oxidation: The methyl group at the 8-position of the quinoline ring is oxidized to a carboxylic acid group. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Purification: The resulting product is purified through recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The choice of oxidizing agents and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Types of Reactions:
Oxidation: As mentioned, the methyl group can be oxidized to form the carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydrogen atoms on the quinoline ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine), nitro groups (NO2), and alkyl groups ®.
Major Products:
Oxidation: this compound.
Reduction: 5-Methylquinoline-8-methanol, 5-Methylquinoline-8-aldehyde.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: 5-Methylquinoline-8-carboxylic acid is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, derivatives of this compound have been investigated for their potential as antimicrobial, antiviral, and anticancer agents. The compound’s ability to interact with biological targets makes it a promising candidate for drug development.
Industry: The compound is used in the production of dyes, pigments, and other materials that require stable and robust chemical structures. Its properties make it suitable for applications in coatings, plastics, and other industrial products.
Mechanism of Action
The mechanism by which 5-Methylquinoline-8-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with enzymes, receptors, or other molecular targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved vary depending on the derivative and its intended use.
Comparison with Similar Compounds
Quinoline-8-carboxylic acid: Lacks the methyl group at the 5-position, which can affect its reactivity and biological activity.
5-Methylquinoline: Lacks the carboxylic acid group, making it less versatile in chemical reactions.
8-Hydroxyquinoline: Contains a hydroxyl group instead of a carboxylic acid, leading to different chemical properties and applications.
Uniqueness: 5-Methylquinoline-8-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the quinoline ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
5-methylquinoline-8-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-4-5-9(11(13)14)10-8(7)3-2-6-12-10/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BETDZROERVRCRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=NC2=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80615752 | |
Record name | 5-Methylquinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80615752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70585-51-2 | |
Record name | 5-Methylquinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80615752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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